![molecular formula C20H24N2O3 B2975111 (3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380057-47-4](/img/structure/B2975111.png)
(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone, also known as MPMP, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperidine-based compounds and has been synthesized using a multi-step process that involves the use of various reagents and catalysts.
作用机制
The mechanism of action of (3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, it is believed to act on the central nervous system by binding to certain receptors and modulating the release of neurotransmitters. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on (3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. One area of interest is its potential use as a drug delivery system for the treatment of neurological disorders. This compound has been shown to cross the blood-brain barrier, making it a promising candidate for delivering drugs to the brain. Another area of research is the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of (3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde with 4-chlorobutanal in the presence of a base to form the intermediate compound, 3-(4-chlorobutanoyl)anisole. This intermediate compound is then reacted with 2-(6-methylpyridin-2-yl)ethanol in the presence of a reducing agent to form the desired product, this compound.
科学研究应用
(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
(3-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-3-10-19(21-15)25-14-16-7-5-11-22(13-16)20(23)17-8-4-9-18(12-17)24-2/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWXSYAXDJPVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2975028.png)
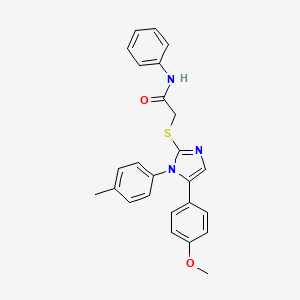

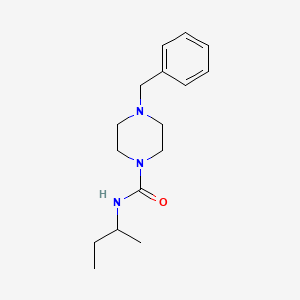
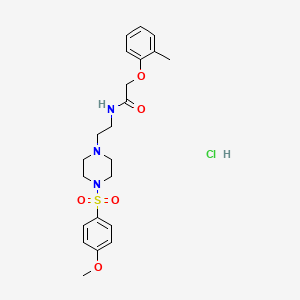
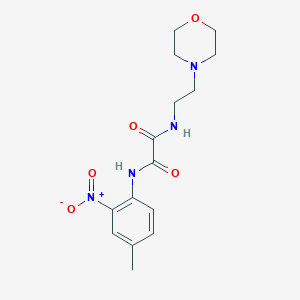

![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)
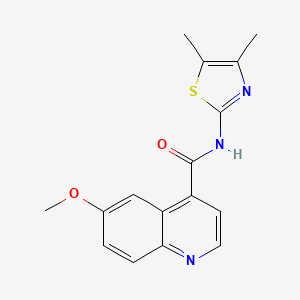
![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)
![4-(3-Azabicyclo[3.2.1]octan-3-ylsulfonyl)benzenesulfonyl fluoride](/img/structure/B2975047.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)
![Tert-butyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate](/img/structure/B2975049.png)
